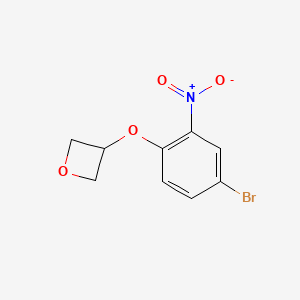

3-(4-Bromo-2-nitrophenoxy)oxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromo-2-nitrophenoxy)oxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c10-6-1-2-9(8(3-6)11(12)13)15-7-4-14-5-7/h1-3,7H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVPWMYNNBYHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 4 Bromo 2 Nitrophenoxy Oxetane and Derivatives

Construction of the Oxetane (B1205548) Ring Core

The synthesis of the four-membered oxetane ring is a notable challenge due to its inherent ring strain. chemicalbook.com However, a variety of reliable methods have been developed to construct this valuable heterocyclic motif. These strategies can be broadly categorized into cyclization reactions, photochemical approaches, ring expansions, and advanced catalytic methods.

Intramolecular Cyclization Methods (e.g., C-C and C-O bond formations)

Intramolecular cyclization represents a cornerstone of oxetane synthesis, primarily through the formation of a key C-O or C-C bond to close the four-membered ring.

| Precursor Type | Reagents & Conditions | Outcome | Reference(s) |

| 1,3-Diols (syn- and anti-) | 1. AcBr; 2. NaH, THF | 2,4-Substituted oxetanes with inversion | chemicalbook.com |

| Dihydroxyacetone Dimer | 1. Ketalization; 2. TsCl; 3. NaH | Oxetane-3-one precursor | chemicalbook.comacs.org |

| Malonate Michael Adducts | PhIO, Bu₄NI, H₂O | Functionalized oxetanes | chemicalbook.com |

| γ-Bromohomoallylic Alcohols | CuI, 1,10-phenanthroline, MeCN | 2-Methyleneoxetanes via 4-exo cyclization | masterorganicchemistry.com |

| Interactive Data Table 1: Examples of Intramolecular C-O Bond Formation for Oxetane Synthesis. |

C-C bond formation, while less common, offers an alternative route. One notable example involves the treatment of a trans-epoxy allylic ether with sec-butyllithium (B1581126) (sBuLi), which generates an allyloxycarbanion that cyclizes to form a vinyl oxetane. chemicalbook.com The formation of the four-membered ring is kinetically favored over larger rings in this system. chemicalbook.com Another approach is the rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization of functionalized ethanol (B145695) derivatives, which provides access to a wide array of di-, tri-, and tetrasubstituted oxetanes. mdpi.com

Photochemical Cycloaddition Approaches (e.g., Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. masterorganicchemistry.comorgsyn.orgkhanacademy.org This reaction, first reported in 1909, typically involves the excitation of the carbonyl compound to a triplet state, which then reacts with the ground-state alkene. orgsyn.orgkhanacademy.org The versatility and atom economy of this method make it highly attractive for synthesizing a diverse range of oxetane structures. nih.gov

The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by several factors, including the nature of the substrates, the solvent, and the temperature. orgsyn.org For example, irradiating mixtures of aromatic aldehydes and silyl (B83357) enol ethers in benzene (B151609) can produce 3-(silyloxy)oxetanes with high diastereoselectivity. masterorganicchemistry.com Recently, advancements have enabled this reaction to be performed using visible light through triplet energy transfer from a photocatalyst, which circumvents the need for high-energy UV light and improves the safety and scalability of the process. libretexts.org

| Carbonyl Compound | Alkene | Conditions | Product Type | Reference(s) |

| Aryl Glyoxylates | Various Alkenes | Visible light, Ir-based photocatalyst | Functionalized oxetanes | libretexts.org |

| Aromatic Aldehydes | Silyl Enol Ethers | UV irradiation, Benzene | 3-(Silyloxy)oxetanes | masterorganicchemistry.com |

| Cyclic Ketones | Maleic Acid Derivatives | UV irradiation, p-Xylene | Spirocyclic oxetanes | google.com |

| Interactive Data Table 2: Selected Paternò-Büchi Reactions for Oxetane Synthesis. |

Ring Expansion Strategies from Strained Heterocycles (e.g., Epoxides)

The conversion of more readily available three-membered rings, such as epoxides, into four-membered oxetanes provides another effective synthetic pathway. This strategy is thermodynamically favorable due to the reduction in ring strain. nih.gov

A common method involves the reaction of epoxides with dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent). chemicalbook.com This process can be used to prepare 2-substituted oxetanes from the corresponding epoxides derived from (homo)allylic alcohols. chemicalbook.com Other approaches involve opening an epoxide with a nucleophile that contains a latent leaving group. For instance, epoxides can be opened by a selenomethyllithium reagent; the resulting hydroxyselenide is then converted to a halide, which cyclizes to the oxetane upon treatment with a base. chemicalbook.com

Advanced Catalytic and Stereoselective Methods for Oxetane Formation

Modern synthetic chemistry has introduced sophisticated catalytic systems to achieve high levels of stereocontrol in oxetane formation. Enantioselective Lewis acid-catalyzed additions can produce oxetanes with high diastereo- and enantiomeric ratios. ontosight.ai

Furthermore, photoredox catalysis has emerged as a powerful tool. For example, a combination of diarylborinic acid and photoredox catalysis can achieve site-selective and stereoselective C-H alkylations of complex molecules like carbohydrates to form oxetane rings. mdpi.com Another innovative method involves a ketyl radical-enabled synthesis, which provides a new disconnection for accessing oxetanes. byjus.com These advanced methods are particularly valuable for the late-stage functionalization of complex molecules and the synthesis of enantioenriched oxetane building blocks. mdpi.combyjus.com

Formation of the Phenoxy-Oxetane Ether Linkage

Once the oxetane core, appropriately functionalized, is in hand, the final key step is the formation of the ether bond connecting it to the 4-bromo-2-nitrophenol (B183274) moiety.

Nucleophilic Attack of Bromonitrophenoxide on Oxetane Precursors

The most direct and widely applicable method for constructing the target ether linkage is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a suitable leaving group on the oxetane ring by the phenoxide of 4-bromo-2-nitrophenol.

The synthesis pathway begins with the preparation of the two key reactants. The nucleophile, 4-bromo-2-nitrophenoxide, is readily generated by treating 4-bromo-2-nitrophenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). youtube.comkhanacademy.org The phenol (B47542) precursor itself can be synthesized by the nitration of p-bromophenol. chemicalbook.comchemicalbook.com

The electrophilic partner is an oxetane bearing a good leaving group at the 3-position, such as a tosylate (OTs), mesylate (OMs), or a halide (e.g., Br, I). masterorganicchemistry.comnih.gov Oxetan-3-ol, a common starting material, can be converted to its corresponding sulfonate ester, which then serves as an excellent substrate for the SN2 reaction. The deprotonated 4-bromo-2-nitrophenol, acting as a potent nucleophile, attacks the electrophilic carbon at the 3-position of the oxetane ring, displacing the leaving group and forming the desired 3-(4-Bromo-2-nitrophenoxy)oxetane. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 pathway.

This modular approach is highly effective for synthesizing a variety of 3-aryloxyoxetane derivatives, as the nature of both the substituted phenol and the oxetane precursor can be varied. acs.org

| Oxetane Precursor | Phenol Component | Base / Conditions | Product | Reaction Type | Reference(s) |

| 3-Tosyloxyoxetane | 4-Bromo-2-nitrophenol | NaH, DMF | This compound | Williamson Ether Synthesis | masterorganicchemistry.comyoutube.com |

| 3-Bromooxetane | 4-Bromo-2-nitrophenol | K₂CO₃, Acetonitrile | This compound | Williamson Ether Synthesis | masterorganicchemistry.com |

| Interactive Data Table 3: Proposed Synthesis of this compound via Williamson Ether Synthesis. |

Oxetane Ring Opening with Substituted Phenols

One key strategy for forming the ether linkage in this compound involves the ring-opening of an oxetane precursor with a substituted phenol. Oxetanes, being strained four-membered rings, are susceptible to nucleophilic attack, particularly under acidic conditions which activate the ring. illinois.eduresearchgate.net However, due to their lower ring strain compared to three-membered epoxides, stronger nucleophiles or activation are often necessary for efficient ring opening. researchgate.netyoutube.com

In this context, a phenol, such as 4-bromo-2-nitrophenol, can act as the nucleophile. The reaction is typically facilitated by a base to deprotonate the phenol, increasing its nucleophilicity. The resulting phenoxide then attacks one of the methylene (B1212753) carbons of the oxetane ring in an SN2-type reaction, leading to the formation of the desired 3-phenoxyoxetane derivative. The regioselectivity of the ring-opening is a critical aspect, with attack generally occurring at the less sterically hindered carbon atom. researchgate.net

Regioselective Introduction of Bromo and Nitro Substituents on the Aromatic Moiety

The synthesis of the target compound requires the specific placement of a bromine atom at the 4-position and a nitro group at the 2-position of the phenoxy group. This can be achieved through several methods.

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing functional groups onto an aromatic ring. organicchemistrytutor.comuci.edu For the synthesis of this compound, this can be approached by performing halogenation and nitration reactions on a phenoxyoxetane precursor.

Halogenation: The introduction of a bromine atom onto the aromatic ring is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃. uci.edu The phenoxy group is an ortho, para-director, meaning it will direct the incoming electrophile to the positions ortho and para to the oxygen atom.

Nitration: The nitration of the aromatic ring is commonly carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). organicchemistrytutor.commasterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. masterorganicchemistry.com Similar to halogenation, the phenoxy group directs the nitro group to the ortho and para positions. organicmystery.com

The order of these substitution reactions is crucial for achieving the desired 2-nitro-4-bromo substitution pattern. The directing effects of the substituents already on the ring must be considered to control the regioselectivity.

An alternative to direct electrophilic substitution on the final phenoxyoxetane is the use of a pre-functionalized aromatic ring. solubilityofthings.comfiveable.me This strategy involves starting with an aromatic compound that already contains some of the required functional groups or precursors that can be converted into them. youtube.com

For example, one could start with a phenol that is already brominated or nitrated in the desired positions and then form the ether linkage with the oxetane. Functional group interconversions (FGI) can also be employed. ub.edu This could involve, for instance, the reduction of a nitro group to an amine, which can then be diazotized and substituted with a bromine atom via a Sandmeyer reaction. Conversely, an amino group could be oxidized to a nitro group. These interconversions provide flexibility in the synthetic design, allowing for the strategic manipulation of directing effects and reactivity. youtube.com

Integrated Synthetic Routes to this compound

Linear Synthesis: A linear approach would involve the sequential modification of a single starting material. For instance, one could start with phenol, form the phenoxyoxetane, and then perform sequential nitration and bromination. The challenge with this approach lies in controlling the regioselectivity of the electrophilic aromatic substitution steps.

Convergent Synthesis: A convergent strategy involves the separate synthesis of key fragments of the molecule, which are then combined in a later step. In this case, 4-bromo-2-nitrophenol and an appropriate oxetane precursor would be synthesized separately and then coupled together. This approach is often more efficient and allows for easier purification of intermediates.

Mechanistic Investigations and Reactivity Studies of 3 4 Bromo 2 Nitrophenoxy Oxetane

Oxetane (B1205548) Ring-Opening Mechanisms

The inherent ring strain of the oxetane moiety, estimated at approximately 106-107 kJ/mol, renders it susceptible to ring-opening reactions, a process that can be initiated by electrophiles (notably acids) or nucleophiles. masterorganicchemistry.comlibretexts.orglibretexts.org The presence of the 3-phenoxy substituent creates an unsymmetrical system, leading to questions of regioselectivity in these cleavage reactions.

Acid-catalyzed ring-opening is a characteristic reaction of cyclic ethers, including oxetanes. The process is generally initiated by the protonation of the ether oxygen atom, which significantly enhances the leaving group ability of the ring oxygen. numberanalytics.comwikipedia.org This is followed by nucleophilic attack on one of the ring carbons. For an unsymmetrical oxetane, the site of nucleophilic attack is dictated by a balance of steric and electronic factors, often proceeding via a transition state with significant SN1 character. dalalinstitute.comnih.gov In the case of 3-(4-bromo-2-nitrophenoxy)oxetane, the nucleophile would attack one of the methylene (B1212753) carbons (C2 or C4).

The general mechanism involves two key steps:

Protonation : The oxetane oxygen is protonated by a strong acid (Brønsted or Lewis), forming a highly reactive oxonium ion. libretexts.org

Nucleophilic Attack : A nucleophile attacks one of the electrophilic ring carbons, leading to the cleavage of a C-O bond and opening of the ring. numberanalytics.comwikipedia.org

| Step | Description | Key Intermediates | Factors Influencing Rate |

| 1. Activation | Reversible protonation of the oxetane oxygen by an acid catalyst (e.g., H₂SO₄, Tf₂NH). | Oxonium ion | Acid strength; Basicity of the oxetane oxygen. |

| 2. Ring-Opening | Nucleophilic attack (e.g., by H₂O, alcohol) on a ring carbon (C2 or C4), cleaving the C-O bond. | Carbocation-like transition state | Nucleophile strength; Steric hindrance at the attack site. |

| 3. Deprotonation | Loss of a proton from the nucleophile to yield the final diol product and regenerate the acid catalyst. | Protonated diol | Solvent. |

Table 1: Generalized pathway for the acid-catalyzed ring-opening of this compound.

In the absence of an acid catalyst, the oxetane ring can be opened by direct nucleophilic attack. The regioselectivity of this process is highly dependent on the nature of the nucleophile. Strong, "hard" nucleophiles, such as organolithium reagents or Grignard reagents, typically attack the less sterically hindered carbon atoms of the oxetane ring (C2 or C4) in a classic SN2 fashion. libretexts.orgdalalinstitute.com This is in contrast to the acid-catalyzed pathway where attack at the more substituted carbon can be favored. dalalinstitute.com

The reaction of 3-substituted oxetanes with various nucleophiles has been explored:

C-Nucleophiles : Organometallic reagents can open the ring to form new carbon-carbon bonds. libretexts.org

N-Nucleophiles : Amines can serve as nucleophiles, particularly under Lewis acid catalysis or solvent-free conditions, to yield β-amino alcohols. libretexts.org

O-Nucleophiles : Alkoxides or peroxides can open the ring, though this often requires harsh conditions or activation. libretexts.org

S-Nucleophiles : Thiolates are effective nucleophiles for oxetane ring-opening, often proceeding with high regioselectivity for the less substituted carbon. libretexts.org

For this compound, a strong nucleophile would be expected to attack either C2 or C4, leading to the formation of a 1,3-disubstituted propanol (B110389) derivative. The phenoxy group itself is a poor leaving group, so direct displacement at C3 is not a facile process.

Electronic Effects on the Ether Linkage : The substituents pull electron density away from the phenyl ring and, by extension, from the phenoxy oxygen atom. This reduces the Lewis basicity of the phenoxy oxygen, making it less susceptible to cleavage by acids like HBr or HI, which typically proceed via protonation of the ether oxygen. It also makes the aromatic ring itself highly electron-poor and susceptible to nucleophilic aromatic substitution under certain conditions, although this is beyond the scope of ring-opening reactivity.

Electronic Effects on the Oxetane Ring : The inductive effect of the electron-withdrawing phenoxy group makes the C3 carbon of the oxetane more electrophilic. More significantly, it reduces the basicity of the ring oxygen, which, as discussed, slows the rate of acid-catalyzed ring-opening.

Steric and Conformational Effects : The presence of substituents on the oxetane ring is known to increase the degree of ring puckering compared to the nearly planar unsubstituted oxetane. libretexts.org The bulky 4-bromo-2-nitrophenoxy group at the 3-position would enforce a puckered conformation. This alteration in geometry can subtly change the ring strain and the accessibility of the ring atoms to incoming reagents, thereby influencing reaction kinetics.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| **Nitro (NO₂) ** | Ortho | Strong -I (inductive), Strong -R (resonance) | Strongly deactivates the aromatic ring; Reduces basicity of phenoxy and oxetane oxygens; Potential for intramolecular assistance (see 3.1.4). |

| Bromo (Br) | Para | Weak -I (inductive), Weak +R (resonance) | Deactivates the aromatic ring; Reduces basicity of the phenoxy oxygen. |

Table 2: Influence of aromatic substituents on the reactivity of this compound.

Neighboring group participation, or anchimeric assistance, can significantly accelerate reaction rates and alter stereochemical outcomes. It involves the interaction of a reaction center with lone pairs or bond electrons from within the same molecule. For this compound, the ortho-nitro group is perfectly positioned to potentially provide intramolecular assistance during the ring-opening process.

Studies have shown that an ortho-nitro group can act as an internal nucleophile in the solvolysis of benzyl (B1604629) halides. A similar mechanism can be proposed for the acid-catalyzed ring-opening of this compound. Following protonation of the oxetane ring, one of the oxygen atoms of the ortho-nitro group could attack either the C2 or C4 carbon of the oxetane. This intramolecular SN2-like attack would form a transient, bicyclic six-membered ring intermediate. This intermediate would be highly reactive and readily opened by an external nucleophile, leading to the final product. Such a pathway could potentially influence both the rate and the regioselectivity of the ring-opening reaction compared to a standard intermolecular process.

Transformations of the Aromatic Substituents

Beyond the reactivity of the oxetane ring, the aromatic substituents themselves can undergo chemical transformations. The nitro group is particularly reactive and a key site for functional group interconversion.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. However, for this compound, this reaction presents a significant chemoselectivity challenge: the reduction must be performed without cleaving the aryl-bromide bond or opening the strained oxetane ring. Several standard reduction methods must be considered carefully.

Catalytic Hydrogenation : Reagents like H₂ over Palladium (Pd), Platinum (Pt), or Raney Nickel (Ni) are highly effective for nitro group reduction. However, these conditions are often too harsh for this substrate. Palladium catalysts are well-known to promote hydrodebromination (replacement of Br with H). Furthermore, hydrogenation can lead to the reductive opening of strained rings like oxetanes. numberanalytics.com Raney Nickel is sometimes used to preserve aryl halides, but its reactivity towards the oxetane is still a concern.

Dissolving Metal/Acid Reductions : The use of metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of strong acid (e.g., HCl) is a classic method for nitro reduction. The primary drawback for this substrate is the strongly acidic medium, which would likely catalyze the undesired ring-opening of the oxetane (as discussed in 3.1.1).

Tin(II) Chloride (SnCl₂) : Stannous chloride is a widely used reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities, such as halides, esters, and nitriles. It can often be carried out in neutral (ethanol) or acidic (HCl) conditions, providing a tunable system that could potentially achieve the desired reduction while minimizing side reactions.

Sodium Sulfide (B99878) (Na₂S) : Sodium sulfide or sodium hydrosulfide (B80085) (NaSH) solutions are mild reducing agents sometimes used to selectively reduce one nitro group in a dinitro compound or when other methods are incompatible with the substrate. This could be a viable, mild option for converting the nitro group to an amine while preserving both the bromide and the oxetane.

| Reagent System | Typical Conditions | Compatibility with Aryl Bromide | Compatibility with Oxetane Ring | Probable Outcome for Substrate |

| H₂ / Pd/C | H₂ gas, RT or heat, various solvents | Low (risk of hydrodebromination) | Low (risk of reductive ring-opening) | Mixture of products, likely including de-brominated and ring-opened species. |

| Fe / HCl | Reflux in aq. HCl/Ethanol (B145695) | High | Low (acid-catalyzed ring-opening) | Ring-opened product is highly likely. |

| SnCl₂ / EtOH | Reflux in Ethanol | High | Moderate to High | Good candidate for selective reduction to the desired aniline (B41778). |

| Na₂S / H₂O | Heat in aqueous or alcoholic solution | High | High | A potentially viable mild alternative for selective reduction. |

Table 3: Comparison of potential methods for the selective reduction of the nitro group in this compound.

Reactivity of the Carbon-Bromine Bond (e.g., Cross-Coupling and Substitution Reactions)

The carbon-bromine (C-Br) bond on the aromatic ring of this compound is a key site for synthetic transformations. The presence of a strongly electron-withdrawing nitro group in the ortho position significantly influences the reactivity of this bond, making it susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Cross-Coupling Reactions:

The C-Br bond is expected to readily participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.org The electron-withdrawing nitro group is anticipated to enhance the reactivity of the aryl bromide. Based on studies of similar 4-bromo-nitrobenzene derivatives, efficient coupling can be expected with a variety of boronic acids. mdpi.comresearchgate.net For instance, the coupling of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid proceeds in high yield. researchgate.net A range of palladium catalysts and ligands, such as Pd(PPh₃)₄ and CataCXium A Pd G3, have proven effective for coupling bromoanilines and other brominated aromatics, suggesting their potential applicability here. nih.govrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of amines with aryl halides. wikipedia.orgorganic-chemistry.org Given the successful amination of various aryl bromides, it is highly probable that this compound would serve as a viable substrate in this transformation.

The following table summarizes representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous bromo-nitroaromatic compounds.

| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

| Suzuki-Miyaura | ortho-bromoanilines | Arylboronic esters | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | Good to Excellent |

| Buchwald-Hartwig | Aryl bromides | Primary amines | Pd₂(dba)₃ / Bidentate phosphine ligand | NaOtBu | Toluene | High |

| Buchwald-Hartwig | Aryl bromides | Ammonia equivalents | Pd(OAc)₂ / Josiphos type ligand | NaOtBu | Toluene | High |

Nucleophilic Aromatic Substitution (SNAr):

The nitro group at the ortho position strongly activates the C-Br bond towards nucleophilic attack. This occurs via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the nitro group, which greatly stabilizes it and facilitates the subsequent elimination of the bromide ion. libretexts.orgstackexchange.com

Therefore, this compound is expected to react with a variety of nucleophiles, such as alkoxides, thiolates, and amines, to yield the corresponding substitution products. The reaction rate is significantly enhanced by the ortho-nitro group compared to a meta-nitro group, where resonance stabilization of the intermediate is not possible. libretexts.orgstackexchange.com

Chemoselectivity and Regioselectivity in Reactions Involving Multiple Reactive Centers

The structure of this compound presents three main reactive centers: the C-Br bond, the nitro group, and the oxetane ring. Achieving selective transformations requires careful choice of reaction conditions.

C-Br Bond vs. Nitro Group: In palladium-catalyzed cross-coupling reactions, the C-Br bond is the primary site of reactivity. These reactions are typically highly chemoselective for the transformation of the aryl halide in the presence of a nitro group. However, under certain conditions, particularly with highly active catalysts or in the presence of reducing agents, the nitro group could potentially be reduced. Careful selection of the catalyst, ligands, and reaction conditions is crucial to avoid this side reaction. researchgate.net

C-Br Bond vs. Oxetane Ring: The oxetane ring is generally stable under the neutral or basic conditions employed in many cross-coupling reactions. nih.gov The stability of 3,3-disubstituted oxetanes is particularly noteworthy. While the target molecule is a 3-substituted oxetane, it is expected to exhibit reasonable stability. However, strongly acidic conditions or high temperatures could lead to the ring-opening of the oxetane. Therefore, reactions should be conducted under conditions that are mild enough to preserve the integrity of the oxetane ring.

Regioselectivity: In molecules with multiple halide substituents, the regioselectivity of cross-coupling reactions can often be controlled by the choice of catalyst and reaction conditions. researchgate.net For this compound, with only one C-Br bond, regioselectivity is not a primary concern for reactions at this site.

Stability and Degradation Pathways of the Compound

Oxetane Ring Stability: The four-membered oxetane ring possesses significant ring strain, which can render it susceptible to ring-opening, particularly under acidic conditions. However, many oxetane-containing molecules exhibit sufficient stability to be used in medicinal chemistry and as synthetic building blocks. The stability is influenced by the substitution pattern on the ring.

Nitroaromatic Stability: Nitroaromatic compounds are generally stable but can undergo reduction of the nitro group under certain conditions, such as catalytic hydrogenation or with strong reducing agents. In the context of palladium-catalyzed reactions, the palladium catalyst itself can sometimes promote the reduction of a nitro group, especially in the presence of a hydrogen source.

Potential Degradation Pathways:

Acid-catalyzed ring-opening of the oxetane: Exposure to strong acids could protonate the oxetane oxygen, leading to nucleophilic attack and ring cleavage.

Reduction of the nitro group: This could occur during cross-coupling reactions if conditions are not optimized, or upon treatment with reducing agents.

Decomposition of the palladium catalyst: The palladium catalyst used in cross-coupling reactions can degrade to form palladium black or colloids, which may have different catalytic activities or lead to side reactions. acs.orgchemrxiv.org

Computational Chemistry and Theoretical Insights into 3 4 Bromo 2 Nitrophenoxy Oxetane

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure would require quantum chemical calculations, such as Density Functional Theory (DFT), to determine properties like molecular orbital energies (HOMO-LUMO gap), charge distribution, and the nature of the chemical bonds. Such an analysis would elucidate the electronic effects of the bromo-nitro-substituted phenyl ring on the oxetane (B1205548) moiety and vice versa. Without specific studies on this compound, no data on bond lengths, bond angles, or electronic distribution can be provided.

Conformational Landscapes and Energetic Profiles

The flexibility of the ether linkage between the phenyl ring and the oxetane ring allows for multiple conformations. A computational study would map out the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's shape and how it might interact with other molecules. Currently, there are no published energetic profiles or identified low-energy conformers for this specific molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating potential reaction pathways, transition states, and activation energies. For 3-(4-Bromo-2-nitrophenoxy)oxetane , this could involve studying its stability, potential decomposition pathways, or its reactivity with other chemical species. For instance, the strained oxetane ring can be susceptible to ring-opening reactions, and the nitroaromatic system can undergo reduction. However, no such mechanistic studies have been reported for this compound.

Prediction of Spectroscopic Properties and Reactivity Parameters

Computational methods are routinely used to predict spectroscopic data, such as NMR and IR spectra, which can aid in the experimental characterization of new compounds. Furthermore, reactivity parameters like electrostatic potential maps and Fukui functions can predict the most likely sites for electrophilic and nucleophilic attack. In the absence of computational studies for This compound , no predicted spectroscopic data or reactivity indices are available.

Advanced Applications of 3 4 Bromo 2 Nitrophenoxy Oxetane in Chemical Research

Potential as a Versatile Building Block in Complex Molecule Synthesis

While no specific examples involving 3-(4-Bromo-2-nitrophenoxy)oxetane have been found, the general reactivity of substituted oxetanes allows for speculation on its potential applications.

Precursor for Novel Heterocyclic Scaffolds

The functional groups present in this compound offer multiple reaction sites for the construction of novel heterocyclic systems. The nitro group can be reduced to an amine, which could then participate in cyclization reactions. The bromo substituent provides a handle for cross-coupling reactions, and the oxetane (B1205548) ring itself can undergo ring-opening or rearrangement to generate different heterocyclic cores.

Utility in Diverse Organic Transformations

Theoretically, this compound could be employed in a variety of organic transformations:

Cyclization: Intramolecular reactions, for instance, following the reduction of the nitro group, could lead to the formation of benzoxazine (B1645224) or other related heterocyclic structures.

Rearrangement: Acid- or base-catalyzed rearrangement of the oxetane ring could yield substituted tetrahydrofurans or other ring-expanded products.

Functionalization: The aromatic ring is amenable to further functionalization through nucleophilic aromatic substitution or by leveraging the directing effects of the existing substituents in electrophilic aromatic substitution reactions.

Precursor for Functional Materials and Polymers

The incorporation of oxetane units into polymer backbones is a known strategy for modifying material properties. Cationic ring-opening polymerization of oxetanes can lead to polyethers with unique characteristics. The presence of the bromo and nitro functionalities on the phenoxy side chain of this compound could, in principle, be exploited to create polymers with specific thermal, optical, or electronic properties. However, no published studies have demonstrated the use of this specific monomer in polymer synthesis.

Future Directions in the Research of 3 4 Bromo 2 Nitrophenoxy Oxetane

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The synthesis of oxetanes, particularly those with defined stereochemistry, remains a challenging yet crucial area of organic synthesis. acs.orgmagtech.com.cnillinois.edu Future research will likely focus on developing highly stereoselective and enantioselective routes to 3-(4-bromo-2-nitrophenoxy)oxetane and its derivatives. The presence of a stereocenter at the C3 position of the oxetane (B1205548) ring makes the development of enantioselective syntheses particularly valuable for applications in medicinal chemistry and materials science.

Current strategies for achieving stereocontrol in oxetane synthesis often rely on intramolecular cyclization of chiral precursors, kinetic resolution, or the use of chiral catalysts. acs.orgresearchgate.net For 3-aryloxy oxetanes, methods like the Williamson etherification of a chiral 1,3-diol derivative or the enantioselective opening of a prochiral oxetane could be explored. acs.org The development of novel chiral catalysts, such as chiral Brønsted acids or transition metal complexes, capable of facilitating the asymmetric synthesis of 3-substituted oxetanes from simple starting materials, represents a significant avenue for investigation. nih.govresearchgate.net

Table 1: Potential Enantioselective Strategies for this compound Synthesis

| Synthetic Strategy | Catalyst/Reagent | Potential Advantages |

| Asymmetric Williamson Etherification | Chiral Phase-Transfer Catalyst | High enantioselectivity, mild reaction conditions. |

| Kinetic Resolution of Racemic 3-Hydroxyoxetane | Chiral Acylating Agent/Enzyme | Access to both enantiomers of the precursor. |

| Enantioselective Ring Opening of Prochiral Oxetane | Chiral Lewis Acid or Brønsted Acid | Direct formation of the chiral ether linkage. |

| Asymmetric [2+2] Cycloaddition | Chiral Lewis Acid Catalyst | Atom-economical, potential for high stereocontrol. beilstein-journals.org |

Exploration of Novel Catalytic Transformations

The strained four-membered ring of this compound makes it susceptible to a variety of catalytic transformations, offering pathways to diverse and complex molecular architectures. acs.orgnih.govnih.gov Future research is expected to delve into novel catalytic methods for the selective activation and functionalization of this molecule.

Ring-opening reactions are a hallmark of oxetane chemistry. acs.orgresearchgate.net The development of catalytic systems that can selectively cleave either the C-O or C-C bonds of the oxetane ring under mild conditions will be a key focus. This could involve the use of transition metal catalysts, such as those based on nickel or cobalt, which have shown promise in the radical ring-opening of oxetanes. researchgate.net Furthermore, the catalytic activation of the C-O bond in the phenoxy ether linkage presents another intriguing possibility for selective functionalization. illinois.edu

The nitro and bromo substituents on the aromatic ring also offer handles for catalytic cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This would allow for the introduction of a wide range of functional groups, leading to a library of novel compounds with potentially interesting biological or material properties.

In-depth Studies of Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for generating molecular diversity and complexity in an efficient manner. nih.govnih.govmdpi.comnih.govtaylorandfrancis.comnih.gov The integration of this compound into MCRs is a promising area for future exploration.

The reactive nature of the oxetane ring could be harnessed in cascade reactions initiated by one of the components in the MCR. For instance, a nucleophilic attack on the oxetane ring could trigger a sequence of events leading to the formation of complex heterocyclic scaffolds. mdpi.com The development of novel MCRs that specifically utilize the unique reactivity of the oxetane moiety in conjunction with the functional groups on the aromatic ring could lead to the rapid synthesis of novel chemical entities.

Investigation of Advanced Material Science Applications

The combination of a polar oxetane ring and a nitroaromatic group suggests that this compound could be a valuable building block for advanced materials. mdpi.commdpi.comnih.govnih.govresearchgate.netresearchgate.net Future research in this area will likely focus on the synthesis and characterization of polymers and materials derived from this compound.

The ring-opening polymerization of oxetane derivatives is a known method for producing polyethers with interesting properties. beilstein-journals.org The presence of the bromo and nitro functionalities on the aromatic ring of this compound could impart unique characteristics to the resulting polymers, such as enhanced thermal stability, specific optical properties, or a high refractive index. These polymers could find applications in areas such as specialty coatings, optical films, or as matrices for energetic materials.

Furthermore, the nitroaromatic moiety is known to be electron-deficient and can participate in charge-transfer interactions. This property could be exploited in the design of novel materials for electronics, such as organic semiconductors or components for sensors capable of detecting specific analytes. mdpi.comnih.gov

Q & A

Basic Question: What are the primary synthesis pathways for 3-(4-bromo-2-nitrophenoxy)oxetane-based energetic derivatives?

Answer:

The compound is synthesized via aza-Michael addition between 3-(nitromethylene)oxetane and selected tetrazoles (e.g., 5-azido-1H-tetrazole or 5-nitro-2H-tetrazole). This one-step reaction leverages the nitroalkene's strong electrophilic properties, enabling efficient 1,4-conjugate addition. Key steps include:

- Reacting 3-(nitromethylene)oxetane with tetrazole derivatives in polar solvents (e.g., methanol or ethyl acetate).

- Isolating products via crystallization or extraction, yielding derivatives with moderate to high purity (65–85% yields) .

- Characterizing products using X-ray crystallography , NMR spectroscopy, and elemental analysis to confirm regioselectivity and structural integrity .

Advanced Question: How can researchers design experiments to resolve contradictions between computational predictions and empirical sensitivity data for these compounds?

Answer:

Discrepancies arise when computational models (e.g., EXPLO5 V6.04) predict high detonation velocities (e.g., 7,686 m/s for compound 5) but experimental sensitivity tests (e.g., impact sensitivity ≤40 J) suggest lower reactivity. To address this:

- Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H, N–H bonding) that stabilize the crystal lattice, reducing sensitivity despite high energy content .

- Validate via small-scale shock reactivity testing (SSRT) to assess detonation thresholds under confinement, which may reveal unanticipated stability due to layered crystal packing .

- Compare computed bond dissociation energies (e.g., C–NO₂ vs. C–N) with DSC/DTA data to identify decomposition triggers and refine predictive models .

Basic Question: What thermal stability benchmarks should be considered when evaluating these compounds for energetic applications?

Answer:

Critical thermal parameters include:

- Decomposition temperature : Measured via differential scanning calorimetry (DSC). Derivatives like compound 5 decompose at 160°C, while others (e.g., compound 4) decompose at 182–185°C .

- Melting point : Compounds with lower melting points (e.g., 94°C for 2A) may enable melt-cast processing, while higher-melting variants (e.g., 161°C for 3A) suit pressed charges .

- Trigger bonds : C–NO₂ bonds (dissociation energy ~154 kJ/mol) are primary decomposition sites; substituting nitro groups with amino groups can enhance stability .

Advanced Question: How can structural modifications optimize the balance between detonation performance and sensitivity?

Answer:

Strategies include:

- Functional group substitution : Replacing nitro groups with azido or tetrazolyl moieties to reduce sensitivity while maintaining high nitrogen content (e.g., compound 4 achieves 20.8 GPa detonation pressure with friction sensitivity of 120 N) .

- Crystal engineering : Designing layered crystal structures (e.g., alternating oxetane and tetrazole layers) to dissipate mechanical stress, as observed in compound 2A’s low H–H interaction ratio (24.7%) .

- Isomer selection : Prioritizing N1-isomers (e.g., 2B, 3B) over N2-isomers for higher density and formation enthalpy, improving detonation velocity (e.g., 6,950 m/s for 3A vs. 7,452 m/s for 4) .

Basic Question: What analytical techniques are essential for characterizing these compounds?

Answer:

Core methodologies include:

- X-ray crystallography : Resolves bond lengths (e.g., C3–N3 = 1.463 Å in compound 3A) and ring puckering angles (e.g., 10.11° in compound 5), critical for stability assessment .

- Vibrational spectroscopy : Identifies nitro and tetrazole functional groups via IR/Raman shifts (e.g., NO₂ asymmetric stretch at ~1,540 cm⁻¹) .

- DSC/TGA : Quantifies melting/decomposition events and thermal stability thresholds .

Advanced Question: How can computational tools predict the performance of novel derivatives before synthesis?

Answer:

Leverage:

- EXPLO5 V6.04 : Calculates detonation velocity (VOD) and pressure (P) using the Becker-Kistiakowsky-Wilson equation of state. For example, compound 4’s VOD (7,452 m/s) and P (20.8 GPa) exceed TNT (6,940 m/s, 19.5 GPa) .

- Gaussian 16 (CBS-4M) : Computes formation enthalpies (ΔHf) to prioritize derivatives with high energy density (e.g., compound 4: ΔHf = 487.9 kJ/mol) .

- Hirshfeld surface analysis : Predicts sensitivity by mapping intermolecular interaction ratios (e.g., high O–H interactions in 2A correlate with low impact sensitivity) .

Basic Question: What safety protocols are recommended for handling these compounds?

Answer:

- Sensitivity testing : Classify compounds using UN standards (e.g., compound 4: impact sensitivity ≤3 J; friction sensitivity ≤120 N) .

- Controlled environments : Use gloveboxes for synthesis and storage to mitigate electrostatic discharge risks.

- Thermal monitoring : Avoid heating above decomposition thresholds (e.g., <160°C for compound 5) during DSC .

Advanced Question: What methodologies address discrepancies between calculated and experimental crystal densities?

Answer:

- Low-temperature crystallography : Reduces thermal motion artifacts, improving accuracy (e.g., compound 5’s density = 1.729 g/cm³ at 123 K vs. 1.682 g/cm³ at RT) .

- Hirshfeld atom refinement (HAR) : Enhances resolution of hydrogen bonding networks, critical for density calculations .

- Comparative analysis : Cross-reference with analogous compounds (e.g., DNO derivatives) to validate packing efficiency .

Basic Question: How do these compounds compare to traditional explosives like TNT or RDX?

Answer:

- Performance : Compounds 4 and 5 exceed TNT in VOD (7,452–7,686 m/s vs. 6,940 m/s) and detonation pressure (20.8–23.5 GPa vs. 19.5 GPa) .

- Sensitivity : Most derivatives (e.g., 2A, 3B) are less sensitive than RDX (impact sensitivity = 7.4 J; friction sensitivity = 120 N) .

- Thermal stability : Lower decomposition temperatures (160–185°C) vs. RDX (210°C) necessitate careful formulation .

Advanced Question: What strategies mitigate thermal decomposition during polymer binder integration?

Answer:

- Co-polymerization : Blend with thermally stable monomers (e.g., poly(BAMO)) to delay decomposition .

- Nitro group reduction : Replace NO₂ with NH₂ to raise decomposition thresholds (e.g., ΔHf increases by ~30%) .

- Additive stabilization : Incorporate antioxidants (e.g., hindered phenols) to scavenge free radicals during thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.